

Application Notes: ML154 in the Study of ERK Phosphorylation in the Amygdala

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Compound of Interest

Compound Name: ML154

Cat. No.: B609497

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Introduction

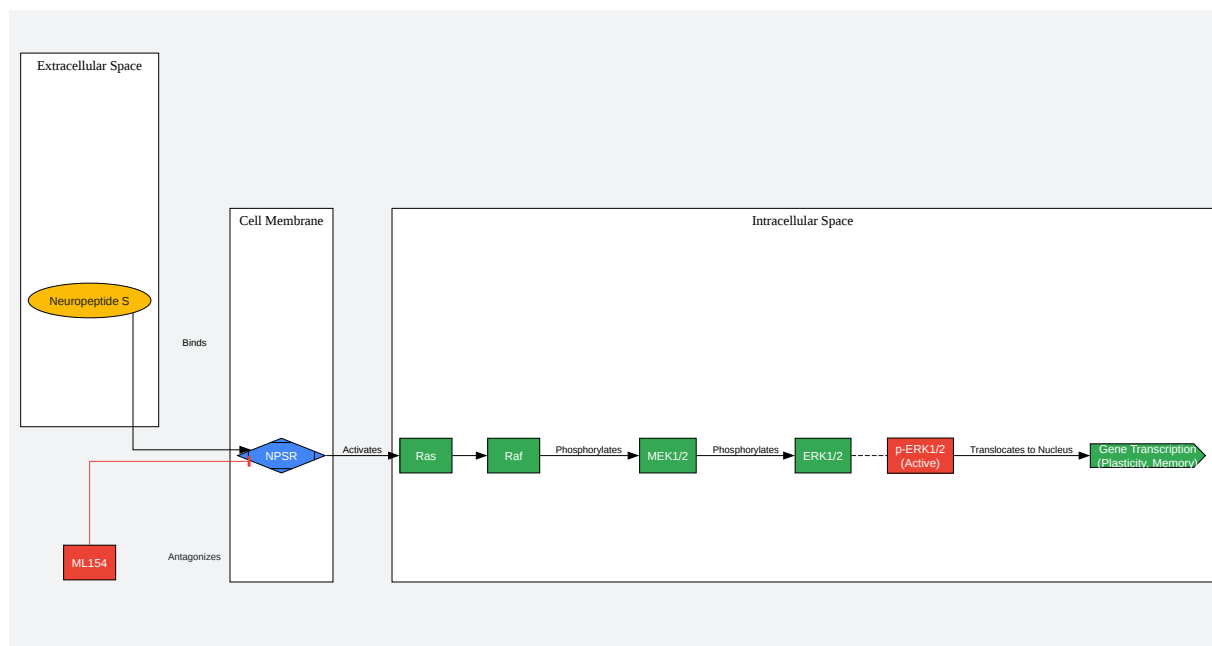
The Extracellular signal-Regulated Kinase (ERK) signaling pathway, a part of the Mitogen-Activated Protein Kinase (MAPK) cascade, is a critical regulator of neuronal function.[1][2] Within the amygdala, a brain region central to emotional processing, ERK activation is essential for synaptic plasticity, memory consolidation, and the expression of fear and anxiety-related behaviors.[3][4][5][6] Dysregulation of ERK signaling in this region is implicated in various neurological and psychiatric disorders. Studying the dynamics of ERK phosphorylation (p-ERK), the activated form of ERK, provides a window into the molecular mechanisms underlying these processes.[7][8][9]

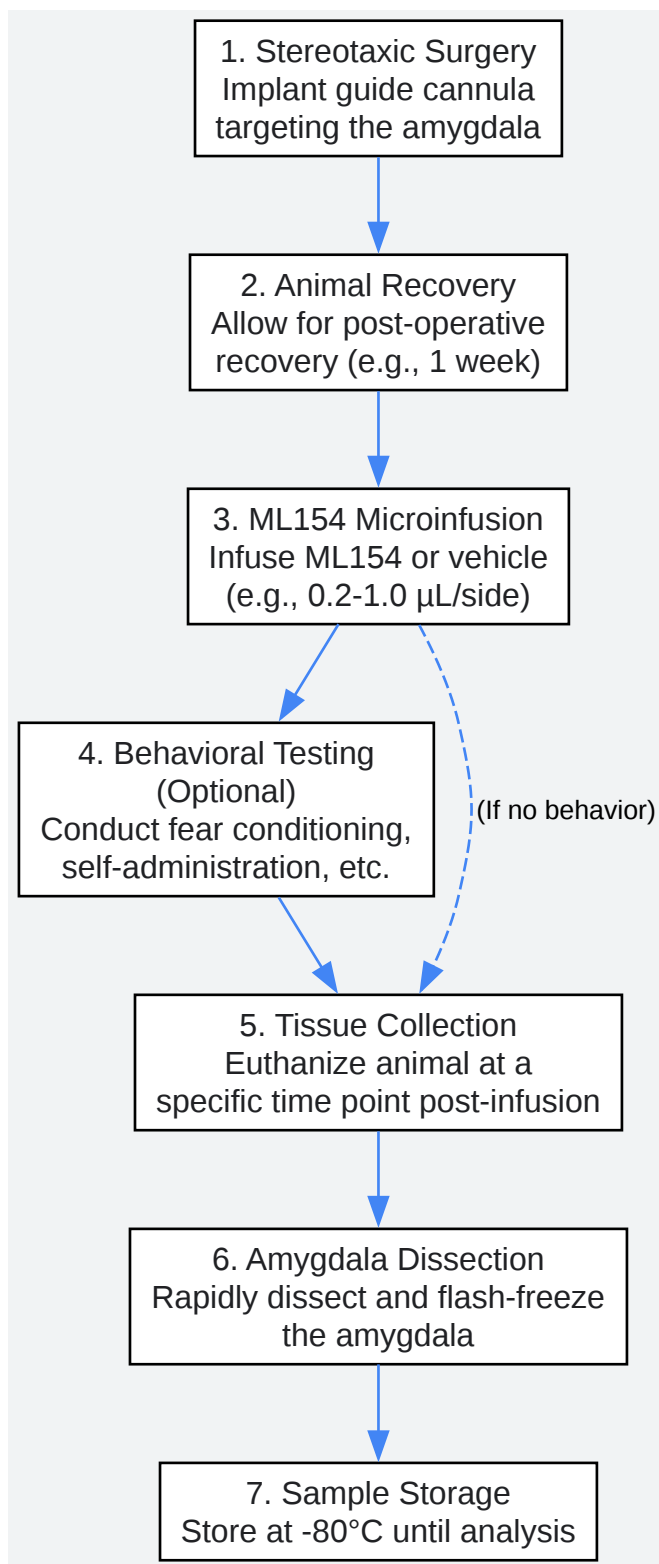
ML154 has emerged as a valuable pharmacological tool for this area of research. It is a potent and brain-penetrant antagonist of the Neuropeptide S (NPS) receptor (NPSR).[10] The activation of NPSR is known to trigger downstream signaling cascades, including the phosphorylation of ERK. By inhibiting NPSR, **ML154** effectively blocks NPS-induced ERK phosphorylation, allowing researchers to dissect the specific role of this pathway in the amygdala.[10]

Mechanism of Action

The ERK/MAPK pathway is a multi-tiered kinase cascade, typically initiated by growth factors or neurotransmitters binding to cell surface receptors.[2][11][12] In the context of **ML154**'s application, the pathway is initiated by Neuropeptide S binding to its G-protein coupled receptor, NPSR. This activation leads through a series of intracellular events to the sequential

phosphorylation and activation of Raf, MEK1/2, and finally ERK1/2.[1][2] **ML154** acts as an antagonist at the NPSR, preventing the initiation of this cascade and thereby inhibiting the subsequent phosphorylation of ERK.[10]





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